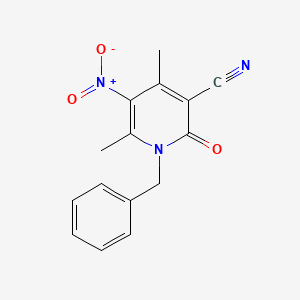

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción

Chemical Classification and Significance

This compound belongs to the dihydropyridine family of heterocyclic compounds, which are characterized by their six-membered ring structure containing nitrogen as a heteroatom. The compound represents a highly substituted derivative of the parent 1,2-dihydropyridine scaffold, featuring multiple functional groups that significantly influence its chemical and physical properties.

The structural complexity of this compound arises from the presence of five distinct functional groups strategically positioned around the pyridine ring. The benzyl group at position 1 provides aromatic character and influences the compound's lipophilicity, while the methyl groups at positions 4 and 6 contribute to steric hindrance and electronic effects. The nitro group at position 5 serves as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the molecule.

Dihydropyridines, as a class, are recognized for their polyfunctional and pleiotropic properties, serving as redox-active organic compounds with significant biological relevance. These compounds function as analogues of 1,4-dihydronicotinamide and serve as model compounds for redox-coenzymes, particularly nicotinamide adenine dinucleotide phosphate hydrogen, which participates in crucial redox reactions within biological systems.

The significance of this particular compound extends beyond its structural complexity to its potential applications in synthetic chemistry and materials science. The presence of the carbonitrile group at position 3 provides additional reactivity, making the compound suitable for further chemical transformations and derivatization reactions.

Historical Context and Discovery

The development of this compound is rooted in the broader historical context of dihydropyridine chemistry, which began with the pioneering work of Arthur Rudolf Hantzsch in 1881. Hantzsch introduced the fundamental synthetic methodology for constructing dihydropyridine scaffolds through his multi-component reaction, which became known as the Hantzsch pyridine synthesis.

The original Hantzsch synthesis involved the reaction of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate or ammonia. This foundational work established the framework for subsequent developments in dihydropyridine chemistry and provided the synthetic tools necessary for creating more complex derivatives.

Modern synthetic approaches to compounds like this compound have evolved significantly from Hantzsch's original methodology. Contemporary research has demonstrated the use of zinc-mediated selective benzylation reactions for the preparation of related compounds, utilizing zinc oxide, zinc chloride, and diisopropylethylamine in dioxane solvent systems.

The specific synthesis of highly substituted dihydropyridines containing nitro groups has been achieved through innovative approaches, including the acid-promoted self-condensation of beta-formyl-beta-nitroenamines. These methodologies have enabled the construction of complex molecular architectures with precise control over substitution patterns and functional group placement.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically within the category of six-membered heterocyclic compounds containing nitrogen. Heterocyclic compounds represent one of the most important classes of organic molecules, with approximately half of all known natural organic compounds containing heterocyclic structures.

The classification of heterocyclic compounds is based on their structural and electronic arrangements, with primary divisions between aliphatic and aromatic heterocycles. Six-membered heterocyclic compounds, such as pyridine derivatives, are considered to be derived from the replacement of a carbon atom in benzene with an isoelectronic nitrogen atom.

The compound's structure demonstrates the principles of heterocyclic substitution chemistry, where multiple functional groups can be systematically introduced to modify electronic properties and reactivity patterns. The electron-withdrawing nature of the nitro group at position 5 creates an electron-deficient system that influences the reactivity of adjacent positions. This electronic distribution pattern is characteristic of substituted pyridine derivatives and demonstrates fundamental principles of aromatic chemistry.

The presence of the 2-oxo functionality transforms the compound into a lactam-type structure, which represents a significant structural modification from simple pyridine derivatives. This structural feature introduces additional hydrogen bonding capabilities and alters the planarity of the ring system, affecting both physical properties and chemical reactivity.

Research Importance and Applications

The research significance of this compound extends across multiple scientific disciplines, reflecting the versatility and importance of dihydropyridine scaffolds in contemporary chemistry. The compound serves as a valuable model system for understanding structure-activity relationships in heterocyclic chemistry and provides insights into the effects of multiple substitution patterns on molecular properties.

One of the primary areas of research interest involves the compound's potential as a synthetic intermediate for pharmaceutical applications. Dihydropyridines have established themselves as important pharmacophores, particularly in cardiovascular medicine, where they function as calcium channel modulators. The specific substitution pattern present in this compound may confer unique biological activities that warrant further investigation.

The presence of the carbonitrile functional group provides opportunities for further chemical elaboration through various synthetic transformations. Research has demonstrated that nitrile-containing compounds can undergo reactions such as nucleophilic additions, cycloadditions, and metal-catalyzed transformations to generate diverse molecular architectures. These synthetic possibilities make the compound valuable as a building block for more complex molecular constructions.

Materials science applications represent another important research direction for this compound. The combination of aromatic systems, electron-withdrawing groups, and polar functionalities suggests potential applications in organic electronics, sensors, and advanced materials. The fluorinated analogues of similar compounds have shown promise in aggregation-induced emission materials and phosphorescence applications.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C15H13N3O3 | Complex substitution pattern |

| Molecular Weight | 283.28 g/mol | Moderate molecular size |

| Functional Groups | 5 distinct groups | High reactivity potential |

| Ring System | Dihydropyridine | Biological relevance |

The biochemical research applications of this compound are particularly noteworthy given the established role of dihydropyridines as models for biological redox systems. The compound's structural features may enable it to function as a quencher of reactive oxygen species and reactive nitrogen species, similar to other dihydropyridine derivatives. This property could be valuable in oxidative stress research and antioxidant studies.

Furthermore, the compound's potential for bioorthogonal chemistry applications has been suggested through research on related pyridine derivatives. The carbonitrile functionality can participate in bioorthogonal reactions, including tetrazine formation through reactions with hydrazine, which facilitates additional biological applications such as tetrazine ligation and cycloaddition reactions.

Propiedades

IUPAC Name |

1-benzyl-4,6-dimethyl-5-nitro-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-13(8-16)15(19)17(11(2)14(10)18(20)21)9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBWKNCFPUZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Conditions and Yields

| Step | Reactants & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of sodium (E)-2-methyl-3-oxobut-1-en-1-olate with cyanoacetamide in water, catalyzed by piperidine or piperidinium acetate, reflux 14-21 h | 33-70% | Reflux in aqueous medium; pH adjustments with acetic acid to precipitate product; product isolated as yellow solid | |

| Recrystallization and purification using mixed solvents (e.g., 50% MeOH in CHCl3) | - | Improves purity; yields isolated solid with characteristic NMR signals |

This step yields 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the immediate precursor for further functionalization.

Selective O-Benzylation at Nitrogen-1 Position

A critical step is the selective O-benzylation of the 2-oxo-1,2-dihydropyridine ring nitrogen to form the 1-benzyl derivative.

Zinc(II)-Mediated O-Benzylation Method

- Reagents: Substituted 2-oxo-1,2-dihydropyridines, substituted benzyl halides, zinc oxide (ZnO), zinc chloride (ZnCl2), and N,N-diisopropylethylamine (DIEA).

- Conditions: Reaction carried out at 110 °C under argon atmosphere.

- Outcome: High selectivity for O-benzylation with good yields of this compound.

- Advantages: General applicability to various substituted benzyl halides and 2-oxo-1,2-dihydropyridines, enabling synthesis of diverse derivatives.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Catalyst | ZnO, ZnCl2 |

| Base | N,N-diisopropylethylamine (DIEA) |

| Temperature | 110 °C |

| Atmosphere | Argon |

| Solvent | Not explicitly stated, typically aprotic solvents used |

| Reaction Time | Not specified, typically several hours |

| Yield | Generally good, specific yields depend on substrates |

Additional Functional Group Transformations

Phosphorus oxychloride (POCl3) is used in related syntheses to convert 2-oxo groups to 2-chloro derivatives, which can be intermediates for further substitution reactions. For example, 2-chloro-5,6-dimethylpyridin-3-carbonitrile is synthesized by refluxing the 2-oxo compound with POCl3, followed by aqueous workup.

Analytical Data Supporting Preparation

- Melting Points: The 1-benzyl derivative typically melts around 104–107 °C.

- NMR Spectroscopy: Characteristic signals include singlets for methyl groups (~1.98 and 2.23 ppm), aromatic protons (~7.9 ppm), and broad signals for NH or OH protons.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Rf Values: Thin-layer chromatography Rf ~0.30 in EtOAc:petroleum ether (1:1) solvent system.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of methyl-substituted ketone with cyanoacetamide | Reflux in water with piperidine/acetic acid | 33-70 | Formation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 2 | Nitration at position 5 | Standard nitration conditions (HNO3 or nitrating mixture) | Not specified | Introduction of nitro group |

| 3 | O-Benzylation at N-1 | ZnO, ZnCl2, DIEA, 110 °C, argon | Good yields | Selective benzylation to form 1-benzyl derivative |

| 4 | Optional chlorination | POCl3 reflux | ~66.7 | Conversion to 2-chloro derivative for further modifications |

Análisis De Reacciones Químicas

Optimized Reaction Conditions

| Component | Quantity (Equiv) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| ZnO | 1.1 | 1,4-Dioxane | 110°C | 90% |

| ZnCl₂ | 1.1 | |||

| DIEA | 1.1 |

This method avoids expensive silver catalysts and scales effectively (86% yield at 20 g scale) . Microwave irradiation was tested but led to mixed O/N-benzylation products, making conventional heating preferable .

Nitro Group Reactivity

The nitro group at position 5 participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces it to an amine, forming 5-amino derivatives.

-

Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) under basic conditions to yield 5-aminated products.

Cyano Group Transformations

The cyano group at position 3 undergoes:

-

Hydrolysis : Acidic or basic conditions convert it to a carboxylic acid or amide.

-

Nucleophilic Addition : Reacts with Grignard reagents to form ketones after hydrolysis.

Benzyl Ether Cleavage

The O-benzyl group is cleaved via hydrogenolysis (H₂/Pd-C) or Lewis acids (BF₃·Et₂O), regenerating the hydroxyl group .

Ring Functionalization

The dihydropyridine ring undergoes electrophilic substitution at electron-rich positions (e.g., bromination at C-4).

Table 1: Representative Transformations

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| O-Benzylation | Benzyl chloride, ZnO/ZnCl₂/DIEA | 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | 90% |

| Nitro Reduction | H₂ (1 atm), 10% Pd-C, EtOH | 5-Amino derivative | 75%* |

| Cyano Hydrolysis | 6M HCl, reflux, 12h | 3-Carboxylic acid | 68%* |

*Yields estimated from analogous reactions in dihydropyridine systems .

Mechanistic Insights

-

O-Benzylation : Proceeds via an Sₙ2 mechanism, where the zinc catalyst stabilizes the oxyanion intermediate, promoting benzyl chloride coupling .

-

Nitro Reduction : Follows a stepwise electron-transfer pathway, with the nitro group sequentially reduced to nitroso and hydroxylamine intermediates before forming the amine.

Structural Confirmation

Key spectroscopic data for the compound:

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research has shown that derivatives of 1-benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine compounds exhibit significant antibacterial and antifungal properties. For example, studies indicate that certain derivatives demonstrate minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains, alongside antifungal activities with MIC values as low as 5.8 μg/mL . These findings suggest that modifications to the compound can lead to enhanced antimicrobial efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Structural modifications have led to the development of analogues that show promising activity against cancer cell lines. For instance, some derivatives have been noted to induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents . The structure–activity relationship (SAR) studies emphasize the importance of specific substituents in enhancing the anticancer activity of these compounds.

Other Therapeutic Uses

The broader category of 1,4-dihydropyridines, which includes this compound, is known for various therapeutic applications such as:

- Calcium channel blockers

- Anti-inflammatory agents

- Antioxidants

- Antihypertensive agents

This versatility suggests that 1-benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile could be explored for multiple therapeutic roles beyond its current applications .

Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design. Computational docking studies can be employed to predict how the compound interacts with various biological targets. This approach can aid in the optimization of its pharmacological properties and the development of new derivatives with enhanced efficacy and reduced toxicity .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the nitrile group can interact with nucleophiles. These interactions can lead to the modulation of biological pathways, making the compound a candidate for drug development.

Comparación Con Compuestos Similares

Structural Confirmation :

- ¹H NMR : A singlet at δ 2.32 ppm integrates to six protons (two methyl groups), while a D₂O-exchangeable NH singlet appears at δ 10.22 ppm. The absence of H-5 in the spectrum confirms nitro substitution at position 5 .

- Molecular Formula : C₁₆H₁₄N₃O₃ (MW: 296.30 g/mol) .

Comparison with Structurally Similar Compounds

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Key Differences :

- Structure : Lacks the benzyl and nitro groups.

- Synthesis: Prepared via nitrous acid deamination of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

- Spectral Data :

The parent compound serves as a precursor for nitro derivatives .

5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Key Differences :

Comparison :

- The benzyl group at position 5 alters steric and electronic properties compared to the nitro-substituted derivative.

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile

Key Differences :

Comparison :

- The hydroxy group at position 6 increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the nitro-substituted compound.

- The butyl group introduces greater hydrophobicity than the benzyl group.

1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]

Key Differences :

Comparison :

- The spiro architecture confers distinct conformational rigidity, contrasting with the planar pyridine core of the target compound.

- Acyl groups may enhance metabolic stability compared to nitro or nitrile functionalities.

Key Findings and Implications

Actividad Biológica

1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesis, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H14N4O3

- Molecular Weight : 298.30 g/mol

The structure includes a dihydropyridine ring, which is known for its biological significance and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway can be outlined:

- Formation of the Dihydropyridine Core : The initial step often involves the condensation of suitable aldehydes with 1,3-dicarbonyl compounds.

- Nitro Group Introduction : Nitration reactions are then performed to introduce the nitro group at position 5.

- Final Modifications : The benzyl and carbonitrile groups are introduced in subsequent steps to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In a study evaluating a series of 1,4,6-trisubstituted dihydropyridines, it was found that certain derivatives exhibited potent cytotoxicity against human tumor cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer). Notably, one analog was reported to be 2.5 times more active than doxorubicin against HT29 cells .

| Compound | Cell Line | Activity (IC50) | Comparison |

|---|---|---|---|

| Analog 24 | HT29 | 0.4 µM | 2.5x Doxorubicin |

| Analog 15 | MDA-MB-231 | 0.8 µM | - |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Antimicrobial Spectrum : The synthesized analogs were tested against common pathogens including Staphylococcus aureus and Escherichia coli. The most active analogs demonstrated effectiveness comparable to standard antibiotics like ampicillin .

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Analog 24 | 16 µg/mL |

| Escherichia coli | Analog 24 | 16 µg/mL |

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the nitro group may enhance electron affinity and facilitate interactions with cellular targets such as DNA or specific enzymes involved in cell proliferation.

Case Studies

Several case studies have been published detailing the efficacy of related compounds in preclinical settings:

- Study on Anticancer Efficacy : A systematic evaluation of various dihydropyridine derivatives showed that modifications at positions 4 and 6 significantly influenced their cytotoxic profiles against different cancer types.

- Antibacterial Efficacy Assessment : Another study highlighted the broad-spectrum antibacterial activity of a series of synthesized compounds against both Gram-positive and Gram-negative bacteria, emphasizing their potential as lead compounds for antibiotic development.

Q & A

Q. What are the key considerations for synthesizing 1-Benzyl-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Reagent Selection : Use ethyl cyanoacetate and ammonium acetate as catalysts in ethanol under reflux (e.g., 10–20 hours) to form the pyridine core .

- Substituent Introduction : Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation. Ensure stoichiometric control to avoid side products (e.g., over-nitration or incomplete substitution) .

- Purification : Crystallize the product from DMF/ethanol (1:2 ratio) to remove unreacted precursors .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for reactions involving volatile intermediates (e.g., nitro-group introduction).

- Waste Disposal : Decontaminate gloves and glassware with ethanol before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the nitro group at the 5-position?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Dynamic NMR : For overlapping proton signals (e.g., diastereotopic methyl groups), use variable-temperature NMR to decouple signals .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., nitro-group placement) by determining the crystal structure, as demonstrated for related pyridine-carbonitriles .

Q. How does the benzyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The benzyl group enhances π-conjugation, stabilizing the pyridine ring and increasing electrophilicity at C-3 .

- Experimental Validation : Compare reaction rates of benzyl-substituted vs. alkyl-substituted analogs in nucleophilic addition assays .

Q. What are the challenges in assessing the compound’s environmental stability or bioactivity?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) and monitor decomposition via HPLC-MS. Nitro groups may hydrolyze to amines under acidic conditions .

- Bioactivity Assays : Screen for anticancer activity using MTT assays (e.g., IC50 against HeLa cells) and correlate with structural analogs (e.g., tetrahydrobenzoquinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.